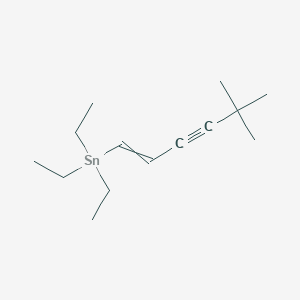
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 5,5-dimethylhex-1-en-3-yn-1-yl group and three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane typically involves the reaction of 5,5-dimethylhex-1-en-3-yne with triethylstannane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or copper to facilitate the formation of the carbon-tin bond. The reaction conditions may include:
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, typically between 50-100°C.
Catalyst: Palladium or copper catalysts are commonly used to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides or other reduced forms.
Substitution: The triethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other organometallic reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are important in the synthesis of complex organic molecules.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Vinyl-tert-butyl-acetylene
- 5,5-Dimethyl-1-hexen-3-yne
- 1-Hexen-3-yne, 5,5-dimethyl
- tert-Butylvinylacetylene
Uniqueness
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is unique due to its specific structure, which combines a 5,5-dimethylhex-1-en-3-yn-1-yl group with a triethylstannane moiety. This unique combination imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
650605-86-0 |
|---|---|
Fórmula molecular |
C14H26Sn |
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
5,5-dimethylhex-1-en-3-ynyl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1,5H,2-4H3;3*1H2,2H3; |
Clave InChI |
PTMKJZGRUACFNA-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C=CC#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


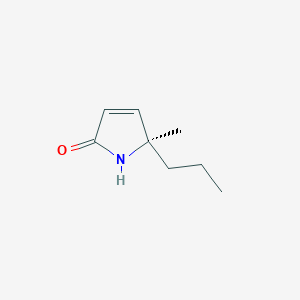
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
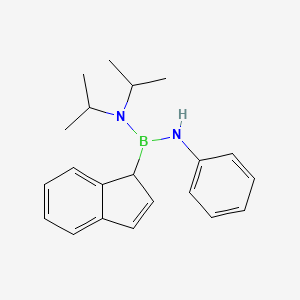
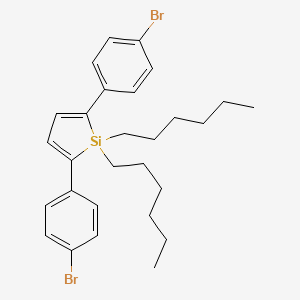
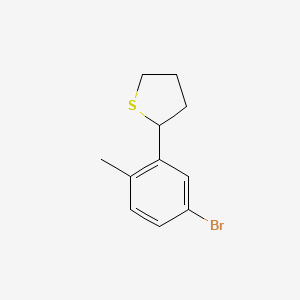
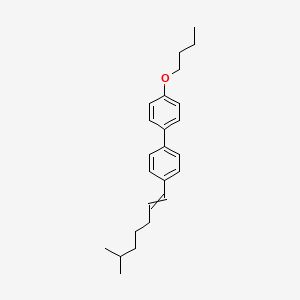
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
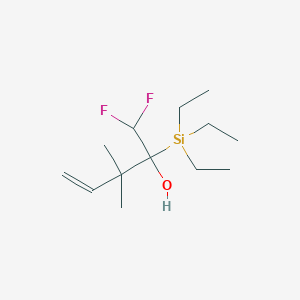


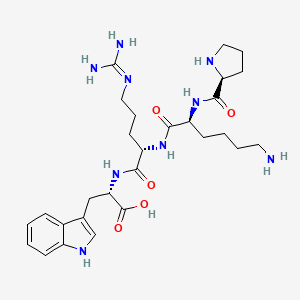
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
